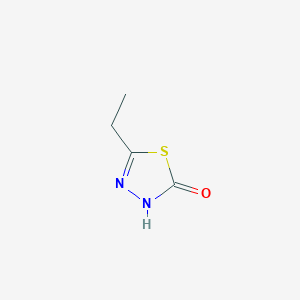

5-Ethyl-1,3,4-thiadiazol-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPCVHUXVHMHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-1,3,4-thiadiazole-2-thiol: Synthesis, Tautomerism, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its pronounced tautomerism, this molecule is often more accurately described as an equilibrium between its thiol and thione forms. This guide will delve into its chemical identity, synthesis, structural properties, and potential applications, with a particular focus on the underlying chemical principles that are crucial for its use in research and drug development.

Chemical Identity and Tautomerism: The Elusive "2-ol" and the Prevalent "2-thiol"

A definitive CAS number for 5-Ethyl-1,3,4-thiadiazol-2-ol is not readily found in major chemical databases. This is likely because the hydroxyl (-OH) form exists in a tautomeric equilibrium that strongly favors the 5-ethyl-1,3,4-thiadiazolidin-2-one tautomer. Similarly, its sulfur analogue, 5-ethyl-1,3,4-thiadiazole-2-thiol , for which a specific CAS number is also not consistently reported, exists in equilibrium with its 5-ethyl-1,3,4-thiadiazolidine-2-thione form. The thione form is generally considered the more stable tautomer in the solid state and in many solvents.

This guide will focus on the synthesis and properties of the thiol/thione tautomer of the 5-ethyl substituted 1,3,4-thiadiazole ring system, as this is the form predominantly encountered and utilized in synthetic and medicinal chemistry. For reference, the closely related 5-Methyl-1,3,4-thiadiazole-2-thiol has the CAS number 29490-19-5 . Another relevant analogue, 5-Amino-1,3,4-thiadiazole-2-thiol , is assigned the CAS number 2349-67-9 [1][2][3].

The tautomeric equilibrium is a critical concept for understanding the reactivity and biological activity of this class of compounds. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-1,3,4-thiadiazol-2-ol

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a privileged structure in drug design due to its unique chemical and biological characteristics.[5] Its derivatives often exhibit favorable pharmacokinetic profiles, attributed to a balance of hydrophilicity and lipophilicity that enhances membrane permeability and bioavailability.[1] This guide focuses on a specific derivative, 5-Ethyl-1,3,4-thiadiazol-2-ol, providing a detailed exploration of its core physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to predict the molecule's behavior in biological systems and to inform the design of novel therapeutics.

The 1,3,4-thiadiazole ring's mesoionic character and its ability to act as a bioisostere of pyrimidine contribute to its capacity to interact with biological targets and cross membranes.[6] The physicochemical properties of substituents on the thiadiazole core, such as the ethyl group at position 5 and the hydroxyl group at position 2, play a critical role in modulating the overall activity and drug-likeness of the molecule. This guide will delve into the key parameters of pKa, lipophilicity (logP), solubility, and spectral characteristics, offering both theoretical insights and practical experimental methodologies.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (5-Ethyl-1,3,4-thiadiazol-2(3H)-one). The equilibrium between these two forms is influenced by the solvent, pH, and temperature. For the related compound, 5-methyl-1,3,4-thiadiazol-2-ol, the IUPAC name is given as 5-methyl-3H-1,3,4-thiadiazol-2-one, suggesting the keto form is predominant, at least in certain contexts.[7]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data Summary

Due to the limited availability of experimental data for this compound, the following table includes data for closely related compounds to provide a comparative reference.

| Property | This compound (Predicted/Analog Data) | 2-Amino-5-ethyl-1,3,4-thiadiazole | 5-Methyl-1,3,4-thiadiazol-2-ol |

| Molecular Formula | C4H6N2OS | C4H7N3S | C3H4N2OS |

| Molecular Weight | 130.17 g/mol | 129.18 g/mol | 116.14 g/mol [7][8] |

| Melting Point | Not available | 200-203 °C | Not available |

| Boiling Point | Not available | 267.2±23.0 °C (Predicted)[9] | Not available |

| pKa | Estimated acidic proton on hydroxyl/amide | Not available | Not available |

| logP | Not available | 1.26 (XLogP3)[9] | 0.3 (XLogP3)[7] |

| Aqueous Solubility | Likely low, similar to related compounds | Not available | Not available |

Acidity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. For this compound, the hydroxyl group (in the enol form) or the N-H proton (in the keto form) is the primary acidic proton. The electron-withdrawing nature of the 1,3,4-thiadiazole ring is expected to increase the acidity of this proton.

Experimental Protocol for pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

-

Titration:

-

Place a known volume of the compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought in drug design to ensure adequate membrane permeability and aqueous solubility.[1]

Experimental Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol by shaking the two phases together for 24 hours and then allowing them to separate.

-

Prepare a stock solution of the test compound in the aqueous phase.

-

-

Partitioning:

-

Add a known volume of the compound's aqueous solution to a flask containing a known volume of the 1-octanol phase.

-

Seal the flask and shake it for a sufficient time (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw a sample from both the aqueous and the 1-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

-

logP = log10([Compound]octanol / [Compound]aqueous)

-

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical factor for drug candidates, as poor solubility can lead to low bioavailability and challenges in formulation development.[10] For a derivative, N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, solubility has been experimentally determined in various solvents.[11]

Experimental Protocol for Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This "gold standard" method measures the solubility of a compound at equilibrium.[12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[12]

-

-

Phase Separation:

-

Filter the suspension to remove the undissolved solid. A syringe filter with a low-binding membrane (e.g., PVDF) is suitable.

-

-

Quantification:

-

Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[12]

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the filtrate.

-

Spectral Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would provide information about the number and types of protons in the molecule. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the acidic proton (OH or NH), which may be broad and its chemical shift dependent on the solvent and concentration.

-

¹³C NMR spectroscopy would show signals for the different carbon atoms in the molecule, including the two carbons of the ethyl group and the two carbons of the thiadiazole ring.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can help identify the functional groups present. Key vibrational bands to look for would include O-H or N-H stretching (typically a broad band in the region of 3200-3600 cm⁻¹), C=O stretching (for the keto tautomer, around 1650-1750 cm⁻¹), and C=N stretching (around 1600-1650 cm⁻¹).[13]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[14] The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound.

-

Relevance in Drug Discovery and Development

The physicochemical properties of this compound are intrinsically linked to its potential as a therapeutic agent.

-

Structure-Activity Relationship (SAR): The ethyl group at the 5-position influences the lipophilicity and steric interactions with the target protein. The hydroxyl/keto group at the 2-position can act as a hydrogen bond donor or acceptor, which is often crucial for target binding.

-

Pharmacokinetics: The balance of lipophilicity and solubility, governed by the logP and pKa, will dictate the compound's absorption, distribution throughout the body, ability to cross biological membranes, and eventual elimination.[1] The 1,3,4-thiadiazole core itself is known to confer favorable pharmacokinetic properties.[1]

-

Formulation: The aqueous solubility of the compound is a key consideration for developing a suitable dosage form, whether for oral or parenteral administration. Poor solubility can necessitate the use of enabling formulation technologies.

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this molecule is sparse, an understanding of its physicochemical properties can be extrapolated from related structures and predicted based on its chemical features. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, logP, and solubility. A thorough characterization of these properties is a critical step in the journey from a promising lead compound to a viable drug candidate, enabling researchers to make informed decisions and optimize the molecule's profile for clinical success.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

5-Methyl-1,3,4-thiadiazol-2-ol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (n.d.). MDPI. Retrieved from [Link]

-

Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (n.d.). ResearchGate. Retrieved from [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]

-

Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (n.d.). Scholars Middle East Publishers. Retrieved from [Link]

-

Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 5-Substituted 2-(2,4Dihydroxyphenyl)-1,3,4-thiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

1,3,4-thiadiazole: a privileged scaffold for drug design and development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their... (n.d.). ResearchGate. Retrieved from [Link]

-

Full article: Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Methyl-1,3,4-thiadiazol-2-ol | C3H4N2OS | CID 12816274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. researchgate.net [researchgate.net]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 14. saudijournals.com [saudijournals.com]

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 5-Ethyl-1,3,4-thiadiazol-2-ol

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and materials chemistry, largely due to its versatile chemical reactivity and biological activity.[1][2] A critical, yet often nuanced, aspect of its chemistry is the prototropic tautomerism exhibited by 2-hydroxy substituted derivatives. This guide provides a comprehensive technical analysis of the tautomeric equilibrium between 5-Ethyl-1,3,4-thiadiazol-2-ol and its thione counterpart, 5-Ethyl-1,3,4-thiadiazole-2(3H)-thione. We will explore the fundamental principles governing this equilibrium, detail robust spectroscopic methods for its characterization, and present validated experimental protocols. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering the foundational knowledge required to understand, control, and exploit this tautomerism in molecular design and application.

Introduction: The Significance of Tautomerism in 1,3,4-Thiadiazoles

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's physical, chemical, and biological properties.[3] In heterocyclic systems like 1,3,4-thiadiazoles, the potential for prototropic tautomerism—where isomers differ in the location of a proton—is a key determinant of reactivity, molecular recognition, and pharmacokinetic profile.

The specific case of 2-substituted mercapto-1,3,4-thiadiazoles involves a dynamic equilibrium between the thiol (-SH) and thione (C=S) forms.[4] This is not merely an academic curiosity; the dominant tautomer can dictate reaction pathways, solubility, and, critically, how the molecule interacts with biological targets.[1][5] For instance, the hydrogen bonding capabilities and electronic distribution of the thiol form differ significantly from the thione form, which can lead to vastly different binding affinities at a receptor site. Understanding this equilibrium is therefore paramount for rational drug design and the development of novel materials.

This guide focuses on the 5-ethyl substituted derivative, a representative model for this class of compounds, to elucidate the principles and techniques applicable to a broad range of related structures.

Sources

Spectroscopic Characterization of 5-Ethyl-1,3,4-thiadiazol-2-ol: A Technical Guide

Introduction to 5-Ethyl-1,3,4-thiadiazol-2-ol and its Spectroscopic Importance

This compound belongs to the 1,3,4-thiadiazole class of heterocycles, which are recognized for their diverse biological activities.[1] The structural confirmation of such molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical tools that, when used in conjunction, provide an unambiguous structural determination.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are derived from the analysis of published data for similar 1,3,4-thiadiazole derivatives and fundamental principles of spectroscopic interpretation.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the chemical shifts and splitting patterns for both proton (¹H) and carbon-13 (¹³C) nuclei.

It is important to note that this compound can exist in tautomeric forms: the '-ol' form and the '-one' form (5-Ethyl-1,3,4-thiadiazol-2(3H)-one). The position of the tautomeric equilibrium can be influenced by the solvent and temperature, which will affect the observed NMR spectra, particularly the chemical shift of the proton attached to the heteroatom.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum will show signals corresponding to the ethyl group and the labile proton on the heteroatom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | ~7.5 |

| -CH₂ (Ethyl) | 2.6 - 2.9 | Quartet | ~7.5 |

| -OH/-NH (Tautomer) | 10.0 - 13.0 | Broad Singlet | - |

Causality Behind Predictions:

-

Ethyl Group: The chemical shifts for the ethyl group are predicted based on typical values for ethyl groups attached to heterocyclic rings. The methylene (-CH₂) protons are deshielded by the adjacent electron-withdrawing thiadiazole ring, hence their chemical shift is further downfield compared to the methyl (-CH₃) protons. The splitting pattern of a triplet for the methyl group and a quartet for the methylene group is a classic ethyl group signature, arising from spin-spin coupling with each other (n+1 rule).[2][3]

-

Labile Proton (-OH/-NH): The proton on the oxygen or nitrogen will be a broad singlet and its chemical shift is highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like DMSO-d₆, this proton is expected to appear at a significantly downfield chemical shift.[4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | 10 - 15 |

| -CH₂ (Ethyl) | 20 - 25 |

| C2 (Thiadiazole Ring) | 165 - 175 |

| C5 (Thiadiazole Ring) | 155 - 165 |

Causality Behind Predictions:

-

Ethyl Group: The chemical shifts for the ethyl carbons are in the typical aliphatic region.

-

Thiadiazole Ring Carbons: The carbons of the 1,3,4-thiadiazole ring are significantly deshielded due to the presence of electronegative nitrogen and sulfur atoms and their involvement in the aromatic-like system. Published data for various 1,3,4-thiadiazole derivatives consistently show the ring carbons in the 155-181 ppm range.[5][6] The C2 carbon, bonded to two heteroatoms (N and S) and the exocyclic oxygen/nitrogen, is expected to be the most downfield.

Experimental Protocol for NMR Data Acquisition (General)

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially of labile protons.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband probe.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is generally required.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H/O-H, C-H, C=N, and C-S bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |

| 3400 - 3100 | O-H/N-H stretch (tautomer) | Broad, Medium-Strong |

| 2970 - 2850 | C-H stretch (aliphatic) | Medium |

| 1650 - 1600 | C=N stretch (thiadiazole ring) | Medium-Strong |

| ~1500 | N-H bend (amide II, in 'one' form) | Medium |

| 1400 - 1200 | C-N stretch, C-O stretch | Medium |

| 700 - 600 | C-S stretch | Weak-Medium |

Causality Behind Predictions:

-

O-H/N-H Stretch: The presence of a broad band in the 3400-3100 cm⁻¹ region is indicative of the O-H or N-H stretching vibration, broadened by hydrogen bonding. This is a key feature confirming the presence of the hydroxyl or amide-like group.[7][8]

-

C-H Stretch: The bands in the 2970-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl group.[9]

-

C=N Stretch: The absorption in the 1650-1600 cm⁻¹ range is attributed to the C=N stretching vibration within the thiadiazole ring.[9]

-

C-S Stretch: The C-S stretching vibration typically appears in the fingerprint region of the IR spectrum, and its identification can sometimes be challenging due to overlapping signals.

Experimental Protocol for IR Data Acquisition (General)

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer. .

-

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| m/z (mass-to-charge ratio) | Predicted Fragment | Interpretation |

| [M]⁺ | [C₄H₆N₂OS]⁺ | Molecular Ion |

| [M - 28]⁺ | [C₃H₂N₂OS]⁺ | Loss of ethylene (C₂H₄) |

| [M - 29]⁺ | [C₃H₃N₂OS]⁺ | Loss of an ethyl radical (•C₂H₅) |

| [M - 45]⁺ | [C₂HN₂S]⁺ | Loss of •C₂H₅O or •C₂H₄N |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) will correspond to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.

-

Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for ethyl-substituted aromatic compounds include the loss of an ethyl radical or ethylene. The thiadiazole ring can also undergo characteristic cleavages.[10][11]

Experimental Protocol for MS Data Acquisition (General)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing rich structural information.

-

Electrospray Ionization (ESI): A soft ionization technique that typically results in a prominent molecular ion peak with less fragmentation, ideal for confirming the molecular weight.

-

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. The fragmentation pattern is then analyzed to deduce the structure of the molecule.

Visualizing the Molecular Structure and Analytical Workflow

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide has provided a detailed predicted spectroscopic analysis of this compound, covering ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. While direct experimental data is currently limited in the public domain, the predictions presented here are based on sound spectroscopic principles and data from closely related analogs. This information serves as a valuable resource for researchers working on the synthesis and characterization of this and similar heterocyclic compounds, aiding in the confirmation of their chemical structures and the advancement of their potential applications in drug discovery and development.

References

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30135-30148. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan, 35(2), 336-341.

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). Molecules, 26(16), 4983. [Link]

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(7), 837-846.

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2019). Molecules, 24(18), 3326. [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). International Journal of Nanomedicine, 13, 7337–7354. [Link]

- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Preprints.org.

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

-

1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST WebBook. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 26(1), 183-186.

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). Molecules, 28(14), 5483. [Link]

-

Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). BMC Chemistry, 18(1), 74. [Link]

- Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1...

- 1H and 13C NMR chemical shifts of 1 compared with related heterocycles.

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 896. [Link]

- 1H chemical shifts in NMR, part 18 1.

-

Electron Ionization Mass Spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H) - PubMed. PubMed. [Link]

-

ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul

- Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...

-

NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). International Journal of Medicinal Chemistry, 2013, 348948. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 10. mdpi.com [mdpi.com]

- 11. Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the corresponding oxo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel 5-Ethyl-1,3,4-thiadiazol-2-ol Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of this heterocycle exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] This wide range of activity is often attributed to the stable aromaticity of the ring and the presence of the =N-C-S- pharmacophore, which can engage in crucial hydrogen bonding and other interactions with biological targets.[2][3] This guide provides a comprehensive, experience-driven protocol for the synthesis of the core intermediate, 5-Ethyl-1,3,4-thiadiazol-2-ol (predominantly existing as its thione tautomer), and its subsequent derivatization. We delve into the causality behind experimental choices, provide self-validating protocols complete with characterization benchmarks, and illustrate key workflows to empower researchers in the development of novel therapeutic agents.

Part 1: Synthesis of the Core Scaffold: 5-Ethyl-1,3,4-thiadiazole-2-thiol

Principle and Rationale

The most robust and widely adopted method for constructing the 2-amino or 2-thiol substituted 1,3,4-thiadiazole ring is the acid-catalyzed cyclodehydration of an appropriate thiosemicarbazide derivative.[4][5] This approach is favored for its operational simplicity, use of readily available starting materials, and generally high yields.

Our synthesis begins with the preparation of an N-acylthiosemicarbazide intermediate, specifically 1-propanoylthiosemicarbazide, from the reaction of propanoyl chloride with thiosemicarbazide. This intermediate contains the requisite S-C-N-N-C backbone. The subsequent intramolecular cyclization, promoted by a strong dehydrating agent like concentrated sulfuric acid, efficiently forms the stable five-membered thiadiazole ring.[4][6]

Overall Synthesis Workflow

Caption: General workflow for the synthesis of the 5-Ethyl-1,3,4-thiadiazole-2-thiol core scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Propanoylthiosemicarbazide (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend thiosemicarbazide (9.11 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Reaction Setup: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with continuous stirring.

-

Expert Insight: This acylation reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure the selective formation of the mono-acylated product.

-

-

Addition of Acylating Agent: Add propanoyl chloride (9.25 g, 0.1 mol) dropwise to the cooled suspension over a period of 30-45 minutes. A white precipitate will form as the reaction proceeds.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure completion.

-

Work-up and Isolation:

-

Filter the reaction mixture using a Büchner funnel.

-

Wash the collected white solid sequentially with cold water (2 x 50 mL) to remove any unreacted thiosemicarbazide hydrochloride, and then with cold diethyl ether (2 x 30 mL) to remove non-polar impurities.

-

Dry the resulting white crystalline solid under vacuum to yield 1-propanoylthiosemicarbazide. (Expected Yield: 85-95%).

-

Step 2: Synthesis of 5-Ethyl-1,3,4-thiadiazole-2-thiol (Core Scaffold)

-

Reaction Setup: Place the dried 1-propanoylthiosemicarbazide (14.7 g, 0.1 mol) in a 250 mL beaker or flask.

-

Cyclization: Place the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (50 mL) portion-wise with gentle stirring. The solid will dissolve, and the reaction is exothermic.

-

Expert Insight: The slow addition of concentrated H₂SO₄ is a crucial safety step and prevents charring of the organic material. Sulfuric acid acts as both a catalyst and a powerful dehydrating agent, facilitating the intramolecular cyclization and removal of a water molecule.[6]

-

-

Reaction Completion: After the addition, remove the flask from the ice bath and let it stand at room temperature for 12-16 hours (overnight).

-

Product Precipitation: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with constant stirring. A pale yellow or off-white precipitate will form immediately.

-

Isolation and Purification:

-

Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7) to remove all traces of acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-Ethyl-1,3,4-thiadiazole-2-thiol.

-

Dry the purified product in a vacuum oven. (Expected Yield: 70-85%).

-

Characterization Data for the Core Scaffold

| Analysis Technique | Expected Result for 5-Ethyl-1,3,4-thiadiazole-2-thiol |

| Appearance | Pale yellow or off-white crystalline solid |

| Melting Point (°C) | ~112-115 °C (Varies with purity) |

| FT-IR (cm⁻¹) | ~3100-2900 (N-H stretch of thione), ~2550 (weak S-H stretch), ~1550 (C=N stretch), ~1300 (C=S stretch) |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, N-H/S-H), 2.85 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~178.0 (C=S), ~155.0 (C-Ethyl), ~22.0 (-CH₂-), ~11.5 (-CH₃) |

| Mass Spec (EI-MS) | m/z (%) = 146 [M]⁺ |

Part 2: Derivatization for Structure-Activity Relationship (SAR) Studies

Rationale for Derivatization

The synthesized core scaffold possesses a nucleophilic thiol group which is an ideal handle for chemical modification. Derivatizing this position allows for the systematic exploration of the chemical space around the thiadiazole core. By introducing various alkyl, aryl, or acyl moieties, researchers can modulate key physicochemical properties such as:

-

Lipophilicity: Affects membrane permeability and target engagement.

-

Steric Bulk: Probes the size and shape of the target's binding pocket.

-

Electronic Effects: Alters the acidity and reactivity of the molecule.

-

Hydrogen Bonding Capacity: Introduces new donor/acceptor sites for target interaction.

This systematic modification is fundamental to establishing a Structure-Activity Relationship (SAR) and optimizing a lead compound's potency and selectivity.[7]

General Derivatization Workflow

Caption: Workflow for S-alkylation/acylation of the core thiadiazole scaffold.

Protocol: Synthesis of 2-(Benzylthio)-5-ethyl-1,3,4-thiadiazole

-

Reagent Preparation: To a solution of 5-Ethyl-1,3,4-thiadiazole-2-thiol (1.46 g, 10 mmol) in 50 mL of acetone, add anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Expert Insight: Potassium carbonate is a mild base sufficient to deprotonate the acidic thiol, generating the thiolate anion in situ. Acetone is an excellent solvent for this Sₙ2 reaction as it readily dissolves the starting material and is polar enough to support the reaction without interfering.

-

-

Addition of Electrophile: Stir the suspension vigorously for 15 minutes at room temperature. Then, add benzyl bromide (1.71 g, 10 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears (typically 4-6 hours).

-

Work-up:

-

Filter off the potassium salts.

-

Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Data Table for Representative Derivatives

| Electrophile (R-X) | Derivative Structure (R Group) | Expected Yield (%) | Physical State |

| Benzyl Bromide | -CH₂-Ph | 85-92 | White Solid |

| Ethyl Iodide | -CH₂-CH₃ | 80-88 | Low-melting Solid |

| Chloroacetyl Chloride | -C(O)-CH₂Cl | 75-85 | Crystalline Solid |

| 4-Nitrobenzyl Bromide | -CH₂-C₆H₄-NO₂ | 88-95 | Yellow Solid |

Part 3: The Critical Thiol-Thione Tautomerism

A fundamental concept for researchers working with this scaffold is the prototropic tautomerism between the thiol (-ol) and thione forms. While the topic specifies the "-ol" derivative, in reality, the equilibrium strongly favors the 5-Ethyl-1,3,4-thiadiazolidine-2-thione tautomer, especially in the solid state and in most common solvents. This is due to the greater thermodynamic stability of the C=S double bond within this heterocyclic system.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Note: Placeholder images are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.

Spectroscopic Differentiation:

-

IR Spectroscopy: The presence of a strong absorption band around 1300-1350 cm⁻¹ (indicative of a C=S bond) and a broad band around 3100 cm⁻¹ (N-H stretch) confirms the predominance of the thione form. A weak band near 2550 cm⁻¹ (S-H stretch) would indicate the thiol form.

-

¹H-NMR Spectroscopy: In a solvent like DMSO-d₆, the thione tautomer will show a broad singlet far downfield (δ > 13 ppm) corresponding to the N-H proton, whereas the thiol tautomer would show an S-H proton at a different chemical shift.

Understanding this equilibrium is vital, as the reactivity resides with the thiol form (or its conjugate base, the thiolate), even if it is the minor component in the equilibrium.

References

-

Synthesis of 5-Substituted 2-(2,4Dihydroxyphenyl)-1,3,4-thiadiazoles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Al-Abdullah, E. S., Al-Tuwaijri, H. M., Hassan, H. M., & El-Emam, A. A. (2020). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Al-Issa, S. A. (2013). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 18(9), 10302–10313. [Link]

-

Sayiner, H. S., Yilmazer, M. I., Abdelsalam, A. T., Ganim, M. A., Baloglu, C., Altunoglu, Y. C., Gür, M., Saracoglu, M., Attia, M. S., Mahmoud, S. A., Mohamed, E. H., Boukherroub, R., Al-Shaalan, N. H., Alharthi, S., Kandemirli, F., & Amin, M. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043–30057. [Link]

-

Shankar, S., Kumar, R., Baskaran, M., & Hari, R. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., Abd-El-Aziz, A. S., & El-Sayed, W. A. (2020). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Chemistry Central Journal, 14(1), 1-13. [Link]

-

Mohammed, A. J., Adnan, S., & Thamer, H. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Retrieved January 27, 2026, from [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Connect Journals. Retrieved January 27, 2026, from [Link]

-

Verma, A., Singour, P., & Sharma, S. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8706. [Link]

-

Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Al-Jibouri, M. N. A. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1193. Retrieved January 27, 2026, from [Link]

-

Muscarà, C., Miritello, V., Renda, G., & Prestipino, V. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 25(2), 1109. [Link]

-

Yancheva, D., & Zhelyazkova, T. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. Retrieved January 27, 2026, from [Link]

-

4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

da Silva, A. C., Lapis, A. A. M., & de Souza, M. V. N. (2013). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 5(2), 227-247. Retrieved January 27, 2026, from [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Organic and Medicinal Chemistry Letters, 2(1), 32. [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bu.edu.eg [bu.edu.eg]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

Protocol for N-alkylation of 5-Ethyl-1,3,4-thiadiazol-2-ol

Application Note: Regioselective N-Alkylation of 5-Ethyl-1,3,4-thiadiazol-2-ol

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimicrobial, anticonvulsant, and anticancer therapeutics. This guide details the protocol for the N-alkylation of this compound.

Achieving high regioselectivity (N- vs. O-alkylation) is the primary challenge due to the ambident nucleophilicity of the substrate. This protocol utilizes the Principles of Hard and Soft Acids and Bases (HSAB) to favor the formation of the thermodynamically stable 3-alkyl-5-ethyl-1,3,4-thiadiazol-2(3H)-one (N-alkylated product) over the kinetic O-alkylated ether.

Mechanistic Insight & Regioselectivity

Tautomeric Equilibrium

The substrate, this compound (1 ), exists in a tautomeric equilibrium with its lactam form, 5-ethyl-1,3,4-thiadiazol-2(3H)-one (2 ). In polar aprotic solvents (e.g., DMF, DMSO), the equilibrium shifts significantly toward the lactam (2-one) form.

Upon deprotonation by a base, an ambident anion (3 ) is generated. This anion delocalizes the negative charge between the nitrogen (N3) and the exocyclic oxygen.

-

Nitrogen (N3): Acts as a softer nucleophilic center.[1]

-

Oxygen: Acts as a harder nucleophilic center.

Controlling the Pathway

To maximize N-alkylation (Pathway A), we employ soft electrophiles (alkyl halides) in polar aprotic solvents . This combination solvates the cation (K⁺ or Na⁺), leaving the anion "naked" and more reactive, while the solvent dielectric favors the formation of the dipolar N-alkylated lactam.

Figure 1: Tautomerism and Reaction Pathways

Caption: Mechanistic divergence of the ambident thiadiazole anion. Pathway A (Green) is the target of this protocol.

Pre-Reaction Planning

Reagent Selection Table

| Component | Reagent | Role | Rationale |

| Substrate | This compound | Nucleophile | Starting material. |

| Base | Potassium Carbonate (K₂CO₃) | Base | Mild, anhydrous base suitable for forming the anion in DMF without promoting elimination side reactions. |

| Solvent | DMF (N,N-Dimethylformamide) | Solvent | High dielectric constant promotes N-alkylation; dissolves polar substrate effectively. |

| Electrophile | Alkyl Halide (R-Br or R-I) | Electrophile | Bromides/Iodides are softer than chlorides, favoring reaction at the softer Nitrogen center. |

| Catalyst | TBAI (Tetrabutylammonium iodide) | Phase Transfer | Optional additive (10 mol%) to accelerate sluggish reactions (Finkelstein reaction in situ). |

Detailed Experimental Protocol

Objective: Synthesis of 3-benzyl-5-ethyl-1,3,4-thiadiazol-2(3H)-one (Model Reaction).

Step 1: Preparation and Deprotonation

-

Setup: Equip a dry 50 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Charge the RBF with This compound (1.0 equiv, 5.0 mmol, 650 mg). Add anhydrous DMF (10 mL, 0.5 M concentration).

-

Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 7.5 mmol, 1.04 g).

-

Note: Ensure K₂CO₃ is finely powdered to maximize surface area.

-

-

Activation: Stir the suspension at Room Temperature (RT) for 30 minutes .

-

Observation: The mixture may become slightly yellow, indicating anion formation.

-

Step 2: Alkylation

-

Addition: Add Benzyl Bromide (1.2 equiv, 6.0 mmol, 0.71 mL) dropwise via syringe over 5 minutes.

-

Critical: If the alkyl halide is volatile or reactive (e.g., Methyl Iodide), cool the mixture to 0°C during addition, then warm to RT.

-

-

Reaction: Stir the mixture at 60°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (more polar) should disappear, and a less polar spot (N-alkyl product) should appear.

-

Step 3: Workup and Isolation

-

Quench: Pour the reaction mixture into Ice-Water (50 mL) with vigorous stirring.

-

Result: The N-alkylated product often precipitates as a solid.

-

-

Extraction (if oil forms): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

Recrystallization: For solid products, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

-

Chromatography: If O-alkylation is observed (minor spot), purify via silica gel column chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Validation & Quality Control

To confirm the synthesis of the N-isomer over the O-isomer, specific spectral signatures must be verified.

| Method | Parameter | N-Alkylated Target (Lactam) | O-Alkylated Byproduct (Lactim Ether) |

| IR Spectroscopy | C=O Stretch | Strong band @ 1660–1690 cm⁻¹ | Absent (C=N stretch instead) |

| ¹H NMR | N-CH₂ Shift | ||

| ¹³C NMR | Carbonyl (C=O) | ~170 ppm | Absent (C-O carbon ~165 ppm) |

Figure 2: Analytical Decision Tree

Caption: Rapid spectroscopic validation workflow to distinguish regioisomers.

Troubleshooting & Optimization

-

Issue: Low Yield / Incomplete Reaction

-

Solution: Add 10 mol% TBAI (Tetrabutylammonium iodide). The iodide acts as a better nucleophile to form the alkyl iodide in situ, which is then more reactive toward the thiadiazole anion.

-

-

Issue: High O-Alkylation Ratio

-

Solution: Switch solvent to Acetone (lower temperature reflux) or switch base to Et₃N (softer base). Avoid silver salts (Ag₂CO₃), as silver coordinates to nitrogen, blocking it and forcing O-alkylation.

-

-

Issue: Difficulty Removing DMF

-

Solution: Wash the organic layer with 5% LiCl solution during workup. LiCl dramatically increases the partitioning of DMF into the aqueous phase.

-

References

- Regioselective Alkylation Mechanism: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Discusses Ambident Nucleophiles and HSAB theory).

-

Thiadiazole Tautomerism & Synthesis

-

Kadi, A. A., et al. (2010).[2] "Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry, 45(11), 5006-5011.

-

-

N-Alkylation Protocols

-

Aggarwal, R., et al. (2011). "Regioselective synthesis of 3-substituted-1,3,4-thiadiazol-2-ones." Chinese Chemical Letters, 22(3), 308-311.

-

- Spectroscopic Characterization: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for Carbonyl vs. Imine IR/NMR shifts).

Sources

Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Novel Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential and Toxicological Screening of Thiadiazole Scaffolds

The thiadiazole ring is a vital pharmacophore in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The structural versatility of the thiadiazole nucleus allows for the design of compounds that can interact with various biological targets.[3] Specifically, in oncology, 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds due to their ability to interfere with processes related to DNA replication, making them cytotoxic to rapidly dividing cancer cells.[1] Many compounds containing the 1,3,4-thiadiazole core have demonstrated significant antiproliferative effects against a range of human tumor cell lines.[2][4]

Given their potent biological activity, a critical step in the preclinical development of novel thiadiazole derivatives is the rigorous evaluation of their cytotoxic potential. In vitro cytotoxicity assays serve as a fundamental tool for this purpose, providing essential data on a compound's potency (e.g., IC50 values), selectivity, and preliminary mechanism of action.[5] This application note provides a comprehensive guide to establishing a robust and reliable in vitro cytotoxicity testing protocol for novel thiadiazole derivatives, with a focus on the underlying scientific principles and best practices to ensure data integrity.

Foundational Principles of In Vitro Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent upon the anticipated mechanism of action of the test compound and the specific research question. Here, we delve into the causality behind two widely adopted and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in many cases, correlates with cell viability. The core principle of this assay lies in the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[6] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable, metabolically active cells.[7]

It is crucial to recognize that the MTT assay is an indirect measure of cell viability and can be influenced by factors that alter cellular metabolism without directly causing cell death.[8] Therefore, careful optimization and the inclusion of appropriate controls are paramount for accurate data interpretation.

LDH Assay: A Direct Indicator of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with compromised plasma membranes.[9][10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis or membrane damage.[9] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[11] The amount of formazan produced is directly proportional to the amount of LDH released, and thus, to the extent of cytotoxicity.[11] Unlike the MTT assay, the LDH assay provides a more direct measure of cell death involving membrane disruption (necrosis).[10]

Experimental Design and Workflow

A well-structured experimental design is the cornerstone of a reliable cytotoxicity assessment. The following workflow provides a logical sequence for screening novel thiadiazole derivatives.

Caption: A generalized workflow for the in vitro cytotoxicity assessment of thiadiazole derivatives.

Detailed Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic target of the thiadiazole derivatives.[12] For anticancer screening, a panel of cancer cell lines representing different tumor types is often employed, such as those from the NCI-60 panel.[13] It is also highly recommended to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of the compounds.[12][14]

Protocol:

-

Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%) before seeding for experiments.

MTT Cytotoxicity Assay Protocol

Materials:

-

Thiadiazole derivatives

-

Selected cell lines

-

96-well flat-bottom plates

-

Complete growth medium

-

MTT solution (5 mg/mL in sterile PBS)[6]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of the thiadiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include appropriate controls:

-

Untreated Control: Cells in medium only.

-

Vehicle Control: Cells in medium with the same concentration of the solvent used to dissolve the compound.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Medium only (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT. For adherent cells, aspirate the medium gently to avoid dislodging the formazan crystals.

-

Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

-

Absorbance Measurement:

LDH Cytotoxicity Assay Protocol

Materials:

-

LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency)

-

Thiadiazole derivatives

-

Selected cell lines

-

96-well flat-bottom plates

-

Complete growth medium

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol. It is often beneficial to run the MTT and LDH assays in parallel on sister plates.

-

-

Sample Collection:

-

After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[11] Be careful not to disturb the cell monolayer.

-

-

LDH Reaction:

-

Stopping the Reaction and Absorbance Measurement:

-

Controls for LDH Assay:

Data Analysis and Interpretation

Calculation of Percentage Cytotoxicity and IC50 Values

The percentage of cytotoxicity is calculated using the following formulas:

For MTT Assay: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 % Cytotoxicity = 100 - % Viability

For LDH Assay: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Culture Medium Background) / (Absorbance of Maximum LDH Release - Absorbance of Culture Medium Background)] x 100[11]

The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, is a key parameter for quantifying a compound's potency.[17] IC50 values are determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison of the cytotoxic activities of different thiadiazole derivatives across various cell lines.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI) |

| Derivative 1 | MCF-7 | 48 | 15.2 ± 1.8 | 3.2 |

| Derivative 1 | A549 | 48 | 25.6 ± 2.5 | 1.9 |

| Derivative 1 | Normal Fibroblast | 48 | 48.7 ± 4.1 | - |

| Derivative 2 | MCF-7 | 48 | 5.8 ± 0.7 | 10.1 |

| Derivative 2 | A549 | 48 | 12.3 ± 1.1 | 4.7 |

| Derivative 2 | Normal Fibroblast | 48 | 58.6 ± 5.3 | - |

| Doxorubicin | MCF-7 | 48 | 0.5 ± 0.06 | 20.0 |

| Doxorubicin | A549 | 48 | 0.8 ± 0.09 | 12.5 |

| Doxorubicin | Normal Fibroblast | 48 | 10.0 ± 1.2 | - |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells[14]

Delving Deeper: Mechanistic Insights

While the MTT and LDH assays provide valuable information on the cytotoxic effects of thiadiazole derivatives, they do not elucidate the underlying mechanism of cell death. Further assays are often necessary to determine whether the compounds induce apoptosis (programmed cell death) or necrosis.

Caspase Activity Assays for Apoptosis Detection

A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[18] Caspase-3 is a key executioner caspase in the apoptotic pathway.[19]

Caption: Simplified intrinsic apoptosis pathway potentially activated by thiadiazole derivatives.

Protocol Outline:

-

Treat cells with the thiadiazole derivative at its IC50 concentration.

-

Lyse the cells and incubate the lysate with a caspase-3 specific substrate (e.g., DEVD-pNA).

-

Measure the colorimetric or fluorometric signal generated upon substrate cleavage, which is proportional to caspase-3 activity.[19]

Reactive Oxygen Species (ROS) Production Assay

Some anticancer agents exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[20]

Protocol Outline:

-

Culture cells in a 96-well plate and treat with the thiadiazole derivative.

-

Load the cells with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20]

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[20]

-

Measure the fluorescence intensity using a microplate reader or flow cytometer.[20][21]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects.[22] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate or fill them with sterile PBS. |

| High background in MTT assay | Microbial contamination, interference from phenol red or serum.[23] | Visually inspect plates for contamination. Use phenol red-free medium. Consider using serum-free medium during the MTT incubation step.[23] |

| Low absorbance in MTT assay | Insufficient cell number, incorrect wavelength, incomplete formazan dissolution. | Optimize cell seeding density. Verify the microplate reader settings. Increase shaking time or gently pipette to dissolve crystals. |

| High background LDH release in controls | Rough handling of cells during medium changes, inherent LDH in serum. | Handle cells gently. Use the culture medium background control to subtract serum LDH activity.[11] |

Conclusion

This application note provides a robust framework for the in vitro cytotoxicity assessment of novel thiadiazole derivatives. By employing a combination of metabolic and membrane integrity assays, and by delving into mechanistic studies, researchers can obtain a comprehensive understanding of the cytotoxic potential of their compounds. Adherence to the principles of careful experimental design, appropriate controls, and thorough data analysis will ensure the generation of high-quality, reproducible data, which is essential for the advancement of thiadiazole-based drug discovery programs.

References

-

LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved from [Link]

-

Thiadiazole derivatives in clinical trials | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

-

MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Future Medicinal Chemistry, 11(21), 2781–2797. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). Cells, 10(12), 3327. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020, December 1). Molecules, 25(23), 5697. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020, November 29). Molecules, 25(23), 5697. [Link]

-

Apoptosis-associated caspase activation assays. (2001). Methods in Cell Biology, 66, 177–194. [Link]

-

What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]

-

ROS Assay Kit Protocol. (n.d.). OxiSelect. Retrieved from [Link]

-

LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). Cancers, 10(10), 346. [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega, 4(7), 12136–12142. [Link]

-

Apoptosis – what assay should I use? (2025, August 5). BMG Labtech. Retrieved from [Link]

-

(PDF) Thiadiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. (2022). Journal of the Iranian Chemical Society, 19(11), 4785–4803. [Link]

-

Can anyone help me to find out the problems for MTT assay? (2018, October 25). ResearchGate. Retrieved from [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

-

Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol. Retrieved from [Link]

-

Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. (2024, November 6). RSC Advances, 14(49), 35689–35709. [Link]

-

In vitro human cell line models to predict clinical response to anticancer drugs. (2014, October 1). Pharmacogenomics, 15(13), 1695–1709. [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (2022, December 19). Molecules, 27(24), 8996. [Link]

-

EZAssayTM Reactive oxygen species (ROS) Assay Kit. (n.d.). HiMedia Laboratories. Retrieved from [Link]

-

(PDF) Measuring Apoptosis: Caspase Inhibitors and Activity Assays. (2025, August 10). ResearchGate. Retrieved from [Link]

-

struggling with MTT assay. (2023, December 18). Reddit. Retrieved from [Link]

-

An overview of biological activities of thiadiazole derivatives. (2024, July 23). Wisdomlib. Retrieved from [Link]

-

A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024, May 17). International Journal of Molecular Sciences, 25(10), 5459. [Link]

Sources

- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. broadpharm.com [broadpharm.com]

- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 10. tiarisbiosciences.com [tiarisbiosciences.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]

- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. bio-protocol.org [bio-protocol.org]

- 22. reddit.com [reddit.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Analytical Characterization of 5-Ethyl-1,3,4-thiadiazol-2-ol

Introduction: The Structural Nuances of 5-Ethyl-1,3,4-thiadiazol-2-ol